4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride
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Overview
Description
4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a triazole ring and an oxane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions. This “click chemistry” approach is favored for its high yield and specificity .
The oxane ring can be introduced through a subsequent cyclization reactionReaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the oxane ring, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield partially or fully reduced triazole derivatives .
Scientific Research Applications
4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced stability or specific electronic characteristics.
Biological Research: It can serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, π-π stacking, or coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole itself or its various substituted derivatives share the triazole ring structure and exhibit similar biological activities.
Oxane Derivatives: Compounds containing the oxane ring, such as tetrahydropyran derivatives, also share structural similarities and can exhibit comparable chemical reactivity.
Uniqueness
4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride is unique due to the combination of the triazole and oxane rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(2H-triazol-4-ylmethyl)oxane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3.ClH/c13-8(14)9(1-3-15-4-2-9)5-7-6-10-12-11-7;/h6H,1-5H2,(H,13,14)(H,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQQZSSUAVMRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=NNN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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